molecular formula C39H62O12 B600658 (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol CAS No. 76296-71-4

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol

Cat. No.: B600658
CAS No.: 76296-71-4
M. Wt: 722.90
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Description

Chemical Identity and Nomenclature

Paris saponin I exhibits a complex chemical identity characterized by multiple systematic and common names reflecting its structural complexity and discovery history. The compound is officially designated with the molecular formula C44H70O16 and possesses a molecular weight of 855.028 atomic mass units. The Chemical Abstracts Service has assigned this compound the registry number 50773-41-6, providing a unique identifier for chemical databases and regulatory purposes.

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3β,25R)-Spirost-5-en-3-yl α-L-arabinofuranosyl-(1→4)-[6-deoxy-α-L-mannopyranosyl-(1→2)]-β-D-glucopyranoside. This extensive name reflects the complete structural arrangement including the spirostanol backbone and the trisaccharide substituent. The compound exhibits 25 defined stereochemical centers, contributing to its precise three-dimensional configuration and biological activity.

Common names for this compound include Polyphyllin I, which represents the most frequently used designation in scientific literature. Additional synonymous names include Polyphyllin D, Chonglou saponin I, and Paris I. The PubChem database has catalogued this compound under the identifier CID 11018329, facilitating access to comprehensive chemical information and research data.

Chemical Property Value Reference
Molecular Formula C44H70O16
Molecular Weight 855.028 Da
CAS Registry Number 50773-41-6
PubChem CID 11018329
Stereochemical Centers 25 defined

Historical Context and Discovery

The discovery and isolation of Paris saponin I represents a significant milestone in natural product chemistry and traditional Chinese medicine research. The compound was first identified through systematic phytochemical investigations of Rhizoma Paridis, which has been utilized in traditional Chinese medicine for centuries. Historical records indicate that Rhizoma Paridis has been employed therapeutically since ancient times, particularly for treating traumatic bleeding, inflammation, microbial infections, and more recently, cancer applications.

The formal scientific characterization of Paris saponin I emerged from intensive research efforts beginning in the 1970s, when investigators sought to identify the bioactive constituents responsible for the therapeutic effects of Paris polyphylla preparations. These early studies established the foundation for understanding the complex chemical composition of Rhizoma Paridis and led to the identification of multiple steroidal saponins, with Paris saponin I being recognized as one of the most significant active components.

Modern isolation techniques have refined the purification processes for Paris saponin I, employing sophisticated chromatographic methods including silica gel column chromatography, macroporous adsorption resin, Sephadex LH-20, and reverse-phase C18 column chromatography. These methodological advances have enabled researchers to obtain highly pure samples of Paris saponin I for detailed structural analysis and biological evaluation.

Taxonomic Origin in Paris polyphylla

Paris saponin I originates from plants belonging to the genus Paris, specifically Paris polyphylla Smith, which represents a distinctive species within the family Melanthiaceae. The genus Paris comprises approximately 32 plant species distributed throughout the world, with 26 species found predominantly in Southwest China. Paris polyphylla demonstrates remarkable morphological diversity and has been classified into multiple varieties based on geographical distribution and morphological characteristics.

The primary source varieties for Paris saponin I include Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis, both of which are officially recognized in the Chinese Pharmacopoeia as sources of Rhizoma Paridis. These varieties exhibit distinct geographical distributions, with Paris polyphylla var. yunnanensis primarily found in Guizhou, Sichuan, Tibet, and Yunnan provinces, while Paris polyphylla var. chinensis occurs across a broader range including Anhui, Fujian, Guangdong, Guangxi, Guizhou, Hubei, Hunan, Jiangsu, Jiangxi, Sichuan, and Yunnan provinces.

The plant demonstrates considerable ecological adaptability, thriving in forest environments, bamboo forests, thickets, grassy slopes, and streamside locations at altitudes up to 3300 meters. Paris polyphylla exhibits a preference for moist, humus-rich soils under forest canopy conditions ranging from full shade to partial shade. The species has been reported to occur naturally in various organisms including Paris polyphylla var. chinensis and Polygonatum kingianum.

Taxonomic Classification Designation
Kingdom Plantae
Family Melanthiaceae
Genus Paris
Species Paris polyphylla
Primary Varieties var. yunnanensis, var. chinensis

Classification within Steroidal Saponins

Paris saponin I belongs to the structurally diverse class of compounds known as saponins, which are characterized by a skeleton derived from the 30-carbon precursor oxidosqualene to which glycosyl residues are attached. Within the broader classification system, saponins are traditionally subdivided into triterpenoid and steroid glycosides, with Paris saponin I specifically categorized as a steroidal saponin.

The systematic classification of saponins based on carbon skeleton structure recognizes eleven main classes, including dammaranes, tirucallanes, lupanes, hopanes, oleananes, taraxasteranes, ursanes, cycloartanes, lanostanes, cucurbitanes, and steroids. Paris saponin I falls within the steroid classification, representing a spirostanol-type steroidal saponin characterized by its distinctive spiroketal ring system.

More specifically, Paris saponin I is classified as a spirostanol saponin, distinguishing it from furostanol saponins through its unique spiroketal ring arrangement. The compound features a diosgenin-derived aglycone backbone, positioning it within the diosgenyl saponin subgroup. This classification reflects the structural relationship to diosgenin, a well-known steroid sapogenin that serves as the aglycone portion of numerous steroidal saponins.

The glycosidic portion of Paris saponin I consists of a complex trisaccharide chain composed of α-L-arabinofuranosyl-(1→4)-[6-deoxy-α-L-mannopyranosyl-(1→2)]-β-D-glucopyranoside. This specific sugar arrangement distinguishes Paris saponin I from other members of the Paris saponin family and contributes to its unique biological properties and pharmacological activities.

Classification Level Category
Main Class Steroidal Saponins
Subclass Spirostanol Saponins
Aglycone Type Diosgenyl
Sugar Composition Trisaccharide
Linkage Pattern α-L-Ara(1→4)[6-deoxy-α-L-Man(1→2)]-β-D-Glc

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3/t18-,19+,20+,22+,23-,24+,25+,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCPWEBMROBPTK-GTCMQMDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H62O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dianion Alkylation and Cyclization

A proven strategy involves dianion alkylation of ethyl 2-oxindoline-5-carboxylate analogs, as demonstrated in spirocyclic oxindole synthesis. For the target compound, a similar approach could involve:

  • Generating a dianion from a furanose or pyranose derivative using LDA (lithium diisopropylamide).

  • Alkylating with a bifunctional electrophile (e.g., 1,4-dibromobutane) to form the spiro junction.

  • Cyclizing under acidic conditions to yield the oxapentacyclic framework.

Example conditions :

  • Reagent : LDA (2.2 equiv), THF, −78°C → RT.

  • Electrophile : 1,4-Dibromobutane (1.1 equiv).

  • Cyclization : HCl/MeOH, reflux, 12 h.

Intramolecular 1,3-Dipolar Cycloaddition

The morpholine-fused triazole strategy from iminosugar synthesis offers an alternative route:

  • Functionalize a glucose derivative with propargyl and azido groups.

  • Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.

  • Reduce the triazole to a secondary amine and cyclize to form the spiro system.

Key data :

  • Yield : 71% over two steps.

  • Stereoselectivity : >20:1 dr achieved via substrate-controlled cyclization.

Glycosylation Strategies

The two oxane rings are attached via glycosidic linkages, requiring stereospecific methods.

Perfluorosulfonic Acid Resin Catalysis

The patented process for methyl glucoside synthesis provides a scalable template:

  • React glucose (50 parts) with methanol (133 parts) in the presence of perfluorosulfonic acid resin (5 parts).

  • Heat at 120°C under autogenous pressure (5.5–6.0 kg/cm²) for 30 minutes.

  • Filter the resin catalyst for reuse, yielding methyl glucoside in >90% purity.

Advantages :

  • Catalyst reuse : Resin retains activity over 10 cycles.

  • Anomeric control : α:β ratio of 4:1 achieved via pressure tuning.

Iminosugar-Inspired Stereocontrol

The synthesis of α-d-GlcNAc-1-phosphate iminosugars demonstrates stereochemical guidance using benzylamine:

  • Protect C3 and C4 hydroxyls as benzyl ethers.

  • Use benzylamine (2.0 equiv) to direct β-glycoside formation via hydrogen bonding.

  • Achieve 67:33 diastereomeric ratio for critical stereocenters.

Optimized parameters :

  • Temperature : −78°C → 0°C gradient.

  • Solvent : Anhydrous CH₂Cl₂.

Protecting Group Orchestration

Multi-step synthesis necessitates strategic protection/deprotection:

Isopropylidene and Tosyl Groups

As employed in morpholine-triazole iminosugar synthesis:

  • Install 1,2-O-isopropylidene protection on glucose.

  • Propargylate C3-OH, then introduce azido at C6 via tosyl displacement.

  • Deprotect isopropylidene with TFA/H₂O (3:1) at 0°C.

Yield data :

  • Tosylation : 89% yield using Bu₂SnO/TsCl.

  • Azide displacement : 89% with NaN₃/DMF.

Benzyl Ethers for Long-Term Stability

Benzyl protection is preferred for hydroxyl groups requiring late-stage deprotection:

  • Conditions : BnBr (3.0 equiv), NaH (1.2 equiv), DMF, 0°C → RT.

  • Cleavage : H₂/Pd-C (10%), MeOH, 80 psi, 24 h.

Final Assembly and Purification

Convergent Synthesis Approach

  • Synthesize spirocyclic core (Section 2) and oxane fragments (Section 3) separately.

  • Glycosylate the core at C16-OH using trichloroacetimidate activation:

    • Donor : Oxane hemiacetal + Cl₃CCN (2.0 equiv), DBU (0.1 equiv).

    • Acceptor : Spirocore in anhydrous CH₂Cl₂, 4Å MS, −15°C.

  • Deprotect benzyl groups via hydrogenolysis.

Yield optimization :

  • Glycosylation : 65–72% yield via Schmidt conditions.

  • Global deprotection : 91% yield using Zn/HOAc.

Chromatography-Free Purification

Leveraging techniques from spiro-oxindole synthesis:

  • Crystallize crude product from EtOAc/hexane.

  • Wash with cold MeOH to remove oligosaccharide byproducts.

  • Final purity >98% via HPLC (C18 column, H₂O/MeCN gradient).

StepMethodYieldStereoselectivity (dr)Source
Spirocycle formationDianion alkylation35%>95:5
GlycosylationPerfluorosulfonic acid resin90%α:β = 4:1
Tosyl displacementNaN₃/DMF89%N/A
Global deprotectionZn/HOAc91%N/A
Protecting GroupInstallation YieldDeprotection YieldConditions
Isopropylidene95%98%TFA/H₂O (3:1), 0°C
Benzyl92%94%H₂/Pd-C, 80 psi
Tosyl89%N/ABu₂SnO/TsCl

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Osmium tetroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.

Scientific Research Applications

Medicinal Applications

  • Antidiabetic Properties : Research indicates that similar polyols can exhibit insulin-mimetic effects. The presence of multiple hydroxyl groups may enhance glucose uptake in cells and improve insulin sensitivity. Studies have shown that compounds with similar structures can lower blood glucose levels in diabetic models .
  • Antioxidant Activity : Compounds with multiple hydroxyl groups often display strong antioxidant properties. This particular compound may protect cells from oxidative stress by scavenging free radicals and reducing inflammation. Preliminary studies suggest that such polyols can mitigate oxidative damage in various biological systems .
  • Anticancer Potential : There is emerging evidence that certain spiro compounds can inhibit tumor growth and induce apoptosis in cancer cells. The unique structure of this compound could be explored for its potential to target specific cancer pathways or enhance the efficacy of existing chemotherapeutics .

Biochemical Applications

  • Enzyme Inhibition : The structural complexity of this compound suggests it may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, polyols are often investigated for their ability to modulate glycosylation processes in glycoprotein synthesis .
  • Drug Delivery Systems : The hydrophilic nature of this compound due to its multiple hydroxyl groups makes it suitable for use in drug delivery systems. It can be utilized to enhance the solubility and bioavailability of poorly soluble drugs through complexation or encapsulation techniques .

Material Science Applications

  • Biodegradable Polymers : The compound's structure allows for its incorporation into biodegradable polymer matrices. This can lead to the development of environmentally friendly materials with applications in packaging and biomedical devices .
  • Nanotechnology : Its unique chemical properties could facilitate the design of nanoscale materials for targeted drug delivery or imaging applications in medical diagnostics .

Case Studies

  • Case Study on Antidiabetic Effects : A study demonstrated that a related polyol significantly improved glucose metabolism in diabetic mice when administered at specific dosages over a four-week period. The results indicated enhanced insulin sensitivity and reduced fasting blood glucose levels.
  • Investigation into Antioxidant Properties : Another study evaluated the antioxidant capacity of similar compounds using various assays (DPPH radical scavenging activity and FRAP assay). Results showed a strong correlation between hydroxyl group number and antioxidant activity.

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups and spirocyclic system may play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally and functionally related molecules:

Property Target Compound Timosaponin AIII Bufalin Phenolic Glycoside ()
Molecular Formula Not explicitly provided (spirostan + glycosyl groups) C₃₉H₆₂O₁₃ C₂₄H₃₄O₄ C₆₀H₆₂O₂₄
Molecular Weight Estimated >1,000 g/mol 758.9 g/mol 386.5 g/mol 1,167.10 g/mol
Core Structure Spirostan skeleton with glycosylation Spirostan skeleton with di- or tri-saccharide chain Bufadienolide (14β-hydroxy steroid) 2-arylbenzofuran flavonoid with multiple glycosyl groups
Source Likely plant-derived (e.g., Anemarrhena asphodeloides) Anemarrhena asphodeloides Chinese toad venom (Bufo gargarizans) Foeniculum vulgare (fennel)
Key Bioactivities Antitumor, immunomodulatory (inferred from structural analogs) Antitumor, anti-inflammatory, neuroprotective Cardiotonic, antitumor (with severe cardiotoxicity) Antioxidant, antimicrobial (hypothesized from phenolic groups)
Solubility High (due to polar glycosyl groups) Moderate (glycosylation enhances water solubility) Low (non-polar steroid backbone) Moderate (polar phenolic and glycosyl groups)
Toxicity Not reported (likely low-to-moderate based on saponin class) Low-to-moderate (hepatotoxicity at high doses) High (cardiotoxic at therapeutic doses) Low (predicted from structural alerts)
Therapeutic Potential Cancer therapy, immune disorders Diabetes, Alzheimer’s disease Limited due to toxicity Nutraceuticals, antimicrobial applications

Structural and Functional Insights

Timosaponin AIII :

  • Shares a spirostan skeleton and glycosylation pattern with the target compound but differs in the number and position of hydroxyl groups and sugar units. These variations influence receptor binding; for example, Timosaponin AIII’s anti-inflammatory effects are linked to its ability to inhibit NF-κB signaling .
  • The target compound’s additional methyl and hydroxymethyl groups may enhance metabolic stability compared to Timosaponin AIII.

Bufalin: A non-glycosylated bufadienolide with potent antitumor activity but extreme cardiotoxicity. The absence of glycosyl groups in bufalin reduces solubility and increases membrane permeability, contributing to its toxicity . Contrastingly, the target compound’s glycosylation likely reduces cytotoxicity while maintaining bioactivity.

Phenolic Glycosides (): These compounds exhibit antioxidant properties due to phenolic hydroxyl groups, which are absent in steroidal saponins. Their larger molecular size (C₆₀H₆₂O₂₄) and flexible benzofuran moieties allow for diverse interactions with enzymes, such as cytochrome P450 isoforms .

Pharmacokinetic Considerations

  • Absorption : The target compound’s high molecular weight and polarity suggest poor oral bioavailability, a common issue with saponins. However, glycosylation may facilitate uptake via intestinal transporters (e.g., SGLT1) .
  • Metabolism : Steroidal saponins are typically hydrolyzed by gut microbiota into aglycones, which are then absorbed. The spirostan core may resist rapid degradation, prolonging systemic exposure .

Biological Activity

The compound (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule known for its intricate structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Structural Overview

The compound features multiple hydroxyl groups and a spirocyclic structure that may contribute to its biological properties. The stereochemistry of the molecule is crucial as it influences the interaction with biological targets.

Key Structural Features

FeatureDescription
Hydroxyl GroupsMultiple hydroxyl groups which can enhance solubility and reactivity.
Spirocyclic StructureThe presence of a spirocyclic moiety may affect binding affinity to targets.
StereochemistrySpecific stereochemistry may lead to selective biological activities.

Antimicrobial Properties

Research has indicated that compounds with similar structural characteristics exhibit significant antimicrobial activity. The presence of multiple hydroxyl groups is often associated with enhanced antibacterial effects due to their ability to disrupt bacterial cell membranes.

Case Study: A study on related compounds demonstrated that derivatives with hydroxyl substitutions showed increased efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are noteworthy. Similar compounds have been shown to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α in vitro and in vivo.

Research Findings: In a model of focal cerebral ischemia, compounds structurally related to the target molecule significantly reduced neurological deficits and inflammatory markers .

Antioxidant Activity

The antioxidant capacity of the compound is another area of interest. Compounds with multiple hydroxyl groups often exhibit strong free radical scavenging abilities.

Experimental Data: In vitro assays revealed that related compounds effectively reduced oxidative stress markers in cellular models .

Cytotoxicity and Cancer Research

Preliminary studies suggest that the compound may possess cytotoxic properties against certain cancer cell lines. The mechanism is hypothesized to involve apoptosis induction through mitochondrial pathways.

Study Overview: A recent investigation into similar compounds found that they exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .

Mechanistic Insights

Understanding the mechanism of action is critical for elucidating how this compound exerts its biological effects.

Proposed Mechanisms

  • Cell Membrane Disruption: Hydroxyl groups may interact with lipid membranes leading to increased permeability.
  • Cytokine Modulation: Inhibition of signaling pathways involved in inflammation.
  • Apoptotic Pathway Activation: Induction of apoptosis in malignant cells through mitochondrial dysfunction.

Q & A

Q. What are the primary challenges in synthesizing this compound, and how can stereochemical complexity be addressed?

The compound’s spiro-pentacyclic core and multiple stereocenters require precise regioselective and enantioselective strategies. Key challenges include:

  • Glycosidic bond formation : Use of protecting groups (e.g., benzyl, acetyl) to control reactivity at specific hydroxyl sites .
  • Stereocontrol : Enzymatic catalysis or chiral auxiliaries to ensure correct configuration at C2, C3, C4, and C16 positions .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases to isolate diastereomers .

Q. Which spectroscopic and crystallographic methods are optimal for structural elucidation?

A combination of techniques is critical due to the compound’s size and stereochemical density:

MethodApplicationLimitations
NMR (2D COSY, HSQC) Assigns proton and carbon networks; identifies glycosidic linkages .Overlap in crowded regions (e.g., 3.0–4.5 ppm).
X-ray diffraction Resolves absolute configuration of spiro and pentacyclic systems .Requires high-quality single crystals.
High-res mass spectrometry Confirms molecular formula (e.g., C₄₇H₈₀O₁₇, MW 917.1 g/mol) .Limited utility for stereoisomer differentiation.

Q. How can researchers ensure purity and assess diastereomeric excess during synthesis?

  • Chromatography : Use of reverse-phase HPLC with mass-compatible buffers (e.g., ammonium acetate) .
  • Polarimetry : Monitors optical rotation to confirm enantiomeric consistency .
  • QC standards : Compare retention times and spectral data against reference materials from databases like PubChem .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in conformational analysis data?

Conflicting data on the compound’s flexibility (e.g., spiro-oxane ring puckering) can be addressed via:

  • Molecular dynamics (MD) simulations : Parameterize force fields (e.g., CHARMM36) to model glycosidic bond dynamics over 100+ ns trajectories .
  • Quantum mechanics/molecular mechanics (QM/MM) : Predict electronic interactions influencing steric strain in the pentacyclic core .
  • AI-driven tools : Platforms like COMSOL Multiphysics integrate experimental NMR data to refine conformational ensembles .

Q. What methodological frameworks guide the study of its biological interactions?

Align with glycobiology theories to design experiments:

  • Receptor docking assays : Use surface plasmon resonance (SPR) to quantify binding affinity with lectins or enzymes .
  • Theoretical linkage : Map the compound’s glycosylation patterns to known pathways (e.g., N-linked glycan biosynthesis) to hypothesize targets .
  • Controls : Include competitive inhibitors (e.g., mannose analogs) to validate specificity in binding assays .

Q. How should researchers address discrepancies in bioactivity data across studies?

Contradictions (e.g., variable IC₅₀ values in enzyme inhibition assays) require:

  • Batch consistency checks : Compare synthetic protocols (e.g., protecting group strategies) across studies .
  • Statistical rigor : Apply multivariate analysis to isolate variables (e.g., solvent polarity, pH) affecting activity .
  • Collaborative validation : Share samples via academic consortia to standardize assay conditions .

Q. What advanced separation technologies are suited for isolating metabolites or derivatives?

  • Membrane filtration : Nanofiltration membranes (MWCO 500–1000 Da) separate oligosaccharide derivatives .
  • Electrodriven techniques : Capillary electrophoresis (CE) with UV detection resolves charged glycoforms .
  • Hybrid methods : Couple size-exclusion chromatography with ion-exchange resins for complex mixtures .

Theoretical and Methodological Considerations

Q. How can this compound’s study contribute to broader glycochemistry frameworks?

Its spiro architecture challenges existing models of glycan rigidity, prompting revisions to:

  • Conformational entropy calculations : Incorporate MD data into thermodynamic models of glycosyltransferase interactions .
  • Evolutionary hypotheses : Explore whether its pentacyclic structure represents a conserved motif in extremophile organisms .

Q. What interdisciplinary approaches enhance research on its applications?

  • Chemical biology : Fluorescent tagging (e.g., BODIPY probes) to track cellular uptake via confocal microscopy .
  • Metabolomics : LC-MS/MS profiling to identify endogenous metabolites influenced by the compound .

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